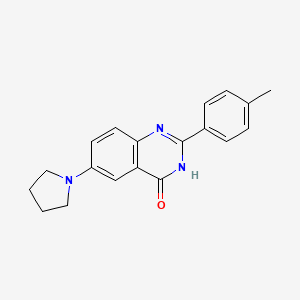

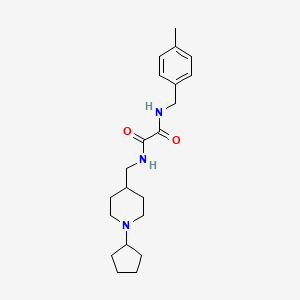

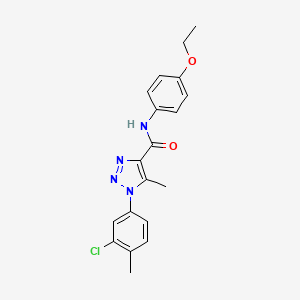

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

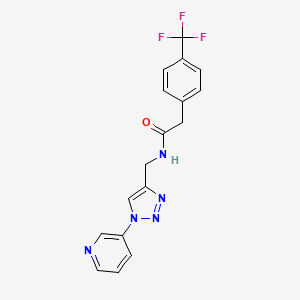

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, also known as MPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQ is a quinazolinone derivative that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Histamine H3 Receptor Inverse Agonists

A series of quinazolinone derivatives, including "2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone," were synthesized and evaluated as nonimidazole H3 receptor inverse agonists. These compounds, particularly compound 1, showed potent H3 inverse agonist activity, excellent selectivity over other histamine receptor subtypes, and satisfactory pharmacokinetic profiles and brain penetrability in laboratory animals. This highlights the compound's potential as a drug, especially given its excellent brain penetrability and receptor occupancy in P-gp-deficient CF-1 mice (Nagase et al., 2008).

Anticonvulsant Activity

Another study focused on the anticonvulsant activity of 2-substituted 3-aryl-4(3H)-quinazolinones, structurally related to methaqualone. Compounds with promising anticonvulsant activity were identified, demonstrating protection against seizures with relatively low neurotoxicity after administration in mice. These findings suggest the therapeutic potential of these compounds as anticonvulsants (Wolfe et al., 1990).

Corrosion Inhibition

Quinazolinone derivatives have also been explored as corrosion inhibitors for mild steel in acidic media. A study demonstrated the high efficiency of these compounds as corrosion inhibitors, where their inhibition efficiencies increased with concentration. This suggests their potential in protecting metal surfaces against corrosion, a valuable application in industrial settings (Errahmany et al., 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, including quinazolinone derivatives, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials, demonstrating the versatility of quinazolinones beyond biomedical applications (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-13-4-6-14(7-5-13)18-20-17-9-8-15(22-10-2-3-11-22)12-16(17)19(23)21-18/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMBFSNPZZAVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)